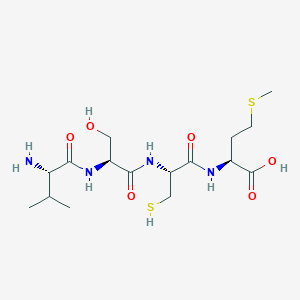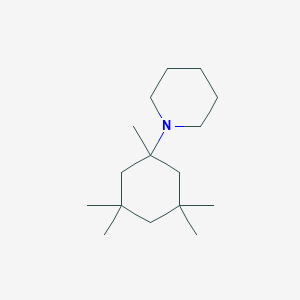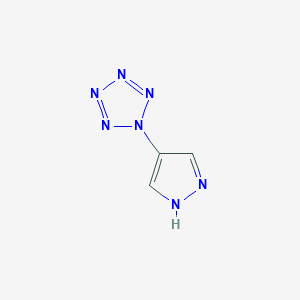![molecular formula C13H16O3 B12540065 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane CAS No. 652161-28-9](/img/structure/B12540065.png)
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a trioxabicyclo[321]octane core fused with a phenylethyl group
Méthodes De Préparation
The synthesis of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the trioxabicyclo[3.2.1]octane core. This is often achieved via cyclization reactions involving appropriate precursors.
Reaction Conditions: The cyclization reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve overall yield.
Analyse Des Réactions Chimiques
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenylethyl group can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: In materials science, it is utilized in the synthesis of polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the phenylethyl group and the trioxabicyclo[321]octane core gives 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[32
Propriétés
Numéro CAS |
652161-28-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16O3/c1-2-4-11(5-3-1)6-8-13-14-9-7-12(16-13)10-15-13/h1-5,12H,6-10H2 |
Clé InChI |
QCUMDAGWIYWCIG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(OCC1O2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)

![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)



![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)

![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
